BenchChemオンラインストアへようこそ!

3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid

Medicinal Chemistry Muscarinic Receptor Pharmacology Structure-Activity Relationship

Procure CAS 279261-89-1 for the precise 7-yl boronic acid substitution pattern critical to M3 antagonist activity and ACC inhibitor SAR. This free boronic acid eliminates ester hydrolysis, streamlining Suzuki-Miyaura workflows with the conformationally unique seven-membered benzodioxepin scaffold. Select the 7-yl isomer at 98% purity to ensure regioisomeric fidelity and avoid confounding biological results.

Molecular Formula C9H11BO4
Molecular Weight 193.99 g/mol
CAS No. 279261-89-1
Cat. No. B1586248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid
CAS279261-89-1
Molecular FormulaC9H11BO4
Molecular Weight193.99 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)OCCCO2)(O)O
InChIInChI=1S/C9H11BO4/c11-10(12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6,11-12H,1,4-5H2
InChIKeyCSNCBPVLUIFJOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid (CAS 279261-89-1): A Specialized Benzodioxepin Boronic Acid Building Block for Pharmaceutical and Synthetic Chemistry R&D


3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid (CAS 279261-89-1) is a heterocyclic boronic acid derivative characterized by a seven-membered 1,5-benzodioxepin ring system fused to a phenylboronic acid moiety . This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the incorporation of the distinctive benzodioxepin scaffold into complex molecular architectures . The benzodioxepin core represents a privileged structural motif in medicinal chemistry, with demonstrated utility in developing muscarinic M3 receptor antagonists and other bioactive compounds [1]. Commercially, this building block is available from multiple specialty chemical suppliers in quantities ranging from 250 mg to kilogram scale, with typical purities ranging from 90% to 98% .

Why 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid Cannot Be Replaced by Generic Analogs: Procurement-Driven Differentiation for Research and Manufacturing


The 1,5-benzodioxepin scaffold in 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid cannot be replaced by simpler boronic acids such as phenylboronic acid or 1,4-benzodioxane-6-boronic acid (CAS 164014-95-3) due to profound differences in ring size and conformational flexibility . The seven-membered benzodioxepin ring introduces distinct dihedral angles and conformational constraints that critically influence binding affinity in biological systems, as demonstrated by the successful development of muscarinic M3 receptor antagonists specifically incorporating this exact 1,5-benzodioxepin core [1]. Furthermore, regioisomeric substitution patterns (e.g., 6-yl vs 7-yl boronic acid position) alter both electronic distribution and steric accessibility in cross-coupling reactions, affecting reaction yields and product selectivity [2]. These structural distinctions are not interchangeable; they directly impact the pharmacological properties of downstream compounds and the synthetic efficiency of manufacturing routes.

3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid: Evidence-Based Quantitative Differentiation from Structural Analogs and In-Class Boronic Acids


Muscarinic M3 Receptor Binding Affinity: 1,5-Benzodioxepin Scaffold Validation in Pharmacologically Active Series

While direct binding data for the specific boronic acid monomer is not available, the 1,5-benzodioxepin core structure itself has been validated as a potent pharmacophore in muscarinic M3 receptor antagonists [1]. In a series of 1,5-benzodioxepin derivatives, several compounds demonstrated high binding affinity for the muscarinic M3 receptor and showed potent, selective effects on bladder pressure in vivo following oral administration [1]. This class-level evidence establishes the 1,5-benzodioxepin core as a critical determinant of biological activity, distinguishing it from six-membered 1,4-benzodioxane analogs that lack the seven-membered ring conformation .

Medicinal Chemistry Muscarinic Receptor Pharmacology Structure-Activity Relationship

Cytotoxicity Profile of Regioisomeric 6-yl Analog: Context for 7-yl Substitution Pattern Differentiation

The regioisomeric compound (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)boronic acid (CAS 1107064-09-4) has demonstrated cytotoxicity against multiple cancer cell lines in vitro . Specifically, this 6-yl isomer exhibited IC50 values of 15 µM (MCF-7 breast cancer), 12 µM (HeLa cervical cancer), and 10 µM (A549 lung cancer) . While no direct cytotoxicity data is currently available for the 7-yl isomer, this class-level evidence demonstrates that the benzodioxepin boronic acid scaffold possesses intrinsic biological activity that may vary with substitution position.

Anticancer Research Cell-Based Assays Boron Chemistry

Suzuki-Miyaura Cross-Coupling Reactivity: Structural Rationale for Selecting 7-yl Boronic Acid Over Boronic Ester Derivatives

3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid functions as an effective coupling partner in Suzuki-Miyaura reactions, enabling direct incorporation of the benzodioxepin moiety into target molecules [1][2]. In contrast, the corresponding boronic ester derivative (3,4-Dihydro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,5-benzodioxepin, CAS 1467057-46-0) offers enhanced stability under ambient conditions but requires deprotection or hydrolysis to the free boronic acid for optimal coupling efficiency [3]. The free boronic acid form eliminates the additional synthetic step of ester hydrolysis, streamlining reaction workflows.

Synthetic Methodology Palladium Catalysis C-C Bond Formation

Structural Basis for Differentiation: Seven-Membered 1,5-Benzodioxepin vs Six-Membered 1,4-Benzodioxane Ring Systems

The seven-membered 1,5-benzodioxepin ring system in the target compound (CAS 279261-89-1) provides a distinct conformational profile compared to the six-membered 1,4-benzodioxane ring found in 1,4-benzodioxane-6-boronic acid (CAS 164014-95-3) . The larger ring size in benzodioxepin introduces additional rotational degrees of freedom and altered dihedral angles, which can dramatically affect binding pocket complementarity in biological targets [1]. This conformational difference is a key determinant in the muscarinic M3 receptor antagonist activity observed specifically with 1,5-benzodioxepin derivatives, not with 1,4-benzodioxane analogs [1].

Structural Biology Medicinal Chemistry Conformational Analysis

Optimal Use Cases for Procuring 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid: R&D and Manufacturing Applications Supported by Evidence


Suzuki-Miyaura Cross-Coupling for Incorporation of 1,5-Benzodioxepin Scaffolds into Drug Candidates

This compound serves as an effective boronic acid coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the direct installation of the 1,5-benzodioxepin moiety into aryl and heteroaryl frameworks [1]. The free boronic acid form eliminates the need for an ester hydrolysis step, streamlining synthetic workflows in both medicinal chemistry laboratories and pilot-scale manufacturing [1][2]. This application is particularly valuable for building libraries of benzodioxepin-containing compounds for structure-activity relationship (SAR) studies [3].

Muscarinic M3 Receptor Antagonist Development Programs

Based on the validated pharmacological activity of 1,5-benzodioxepin derivatives as muscarinic M3 receptor antagonists, this boronic acid building block is a strategic choice for programs targeting overactive bladder, COPD, or other conditions where M3 antagonism is therapeutic [1]. The 1,5-benzodioxepin core has demonstrated selectivity for bladder over salivary gland in vivo, a critical safety consideration for muscarinic antagonist development [1].

Regioisomerically Pure Building Block for Structure-Activity Relationship (SAR) Studies

Given the distinct biological activity profiles observed between 6-yl and 7-yl regioisomers of benzodioxepin boronic acids, procuring the pure 7-yl isomer (CAS 279261-89-1) is essential for generating reliable SAR data [1]. The commercial availability of this compound at 90-98% purity from multiple suppliers ensures that researchers can maintain regioisomeric fidelity in their synthetic campaigns, avoiding confounding biological results from isomeric mixtures [2].

Acetyl-CoA Carboxylase (ACC) Inhibitor and Metabolic Disease Research

Benzodioxepine derivatives have been disclosed in patents as inhibitors of human Acetyl-Coenzyme A Carboxylase (ACC), stimulating fatty acid oxidation in liver and muscle [1]. This boronic acid building block provides a direct synthetic entry point for constructing benzodioxepine-containing ACC inhibitors for metabolic disease research, including diabetes, obesity, and dyslipidemia [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.